![molecular formula C22H18ClN3O3 B2646337 1-(3-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 931726-86-2](/img/no-structure.png)
1-(3-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound with potential biological applications. This compound belongs to the pyrido[2,3-d]pyrimidine class of compounds, which have been shown to have a wide range of biological activities.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Pharmaceutical Chemistry
1-(3-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is part of a broader class of compounds that play a significant role in pharmaceutical chemistry. Pyrido[2,3-d]pyrimidines, a type of heterocyclic compound, have been extensively researched for their potential applications in pharmaceuticals. These compounds, including variants like 1-(3-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, have shown a range of activities, such as antibacterial and fungicidal properties (Osyanin et al., 2014).
Nonlinear Optical Properties
The study of novel styryl dyes, which include pyrido[2,3-d]pyrimidine derivatives, reveals their potential in nonlinear optical applications. These materials exhibit notable third-order nonlinear optical properties, which could be harnessed in various technological applications, especially in optical devices (Shettigar et al., 2009).
Synthesis and Bioactivity
The synthesis of novel pyrido[2,3-d]pyrimidine derivatives has been explored for various bioactive properties. For instance, certain derivatives have been studied for their urease inhibition activity, which is relevant in the development of therapeutic agents for diseases related to urease enzyme activity (Rauf et al., 2010). Similarly, other derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Spectral and Computational Exploration
The structural, spectral, and computational aspects of pyrido[2,3-d]pyrimidine derivatives have been extensively studied. Such research provides valuable insights into the electronic structures, vibrational frequencies, and potential chemical reactivity of these compounds (Ashraf et al., 2019).
ADME Properties
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have been investigated, demonstrating significant variations based on structural diversity. This research is crucial in understanding the biopharmaceutical properties of these compounds, which is essential in drug development (Jatczak et al., 2014).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 3-chlorobenzaldehyde with 2-methoxybenzylamine to form the corresponding imine. The imine is then reacted with pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of a catalyst to yield the final product.", "Starting Materials": [ "3-chlorobenzaldehyde", "2-methoxybenzylamine", "pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione", "catalyst" ], "Reaction": [ "Step 1: Condensation of 3-chlorobenzaldehyde with 2-methoxybenzylamine in the presence of a suitable solvent and a catalyst to form the corresponding imine.", "Step 2: Reaction of the imine with pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of a catalyst to yield the final product.", "Step 3: Purification of the product by recrystallization or chromatography." ] } | |
Numéro CAS |
931726-86-2 |
Nom du produit |
1-(3-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
Formule moléculaire |
C22H18ClN3O3 |
Poids moléculaire |
407.85 |
Nom IUPAC |
1-[(3-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H18ClN3O3/c1-29-19-10-3-2-7-16(19)14-26-21(27)18-9-5-11-24-20(18)25(22(26)28)13-15-6-4-8-17(23)12-15/h2-12H,13-14H2,1H3 |
Clé InChI |
CEYIFFWHBBZCCH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC(=CC=C4)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-2-cyano-3-[(3E)-2-morpholin-4-yl-3-[(3-nitrophenyl)methylidene]cyclopenten-1-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2646256.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2646258.png)
![(1H-imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine hydrochloride](/img/structure/B2646262.png)
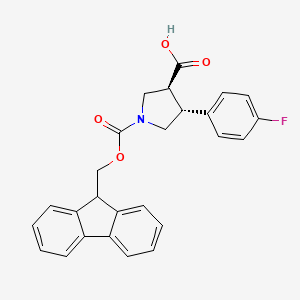
![2-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2646267.png)
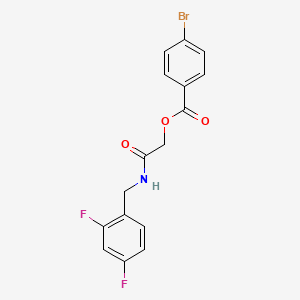
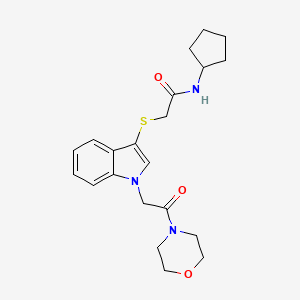
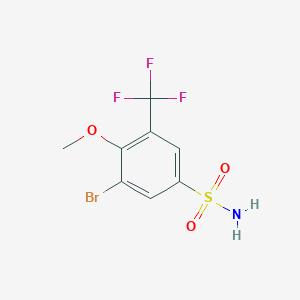
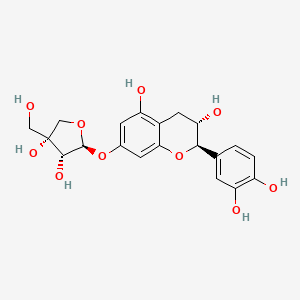
![N-[2-Fluoro-5-[[2-(4-hydroxyphenyl)sulfanylacetyl]amino]phenyl]prop-2-enamide](/img/structure/B2646274.png)
![N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2646275.png)
![4-(N,N-dimethylsulfamoyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2646276.png)
